molecular formula C14H21NO2 B2524742 N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide CAS No. 2411227-67-1

N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide

Cat. No.: B2524742
CAS No.: 2411227-67-1
M. Wt: 235.327
InChI Key: KZHJIYYPUXIZKS-UHFFFAOYSA-N
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Description

N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide is a synthetic organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide typically involves the reaction of 5-ethylfuran-2-carbaldehyde with 2,2-dimethylpropylamine to form an intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects by binding to active sites on target proteins, thereby altering their function .

Comparison with Similar Compounds

N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide can be compared to other furan derivatives, such as:

This compound stands out due to its unique combination of the furan ring and the prop-2-enamide group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-6-10-8-9-11(17-10)13(14(3,4)5)15-12(16)7-2/h7-9,13H,2,6H2,1,3-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHJIYYPUXIZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(C(C)(C)C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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